
6-amino-7H-purin-2-ol hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The synthesis of 6-amino-7H-purin-2-ol hemisulfate can be achieved through several routes. One method involves the use of caesium carbonate in N,N-dimethylformamide at 120°C for 4 hours . Another method utilizes 2,2’-dipyridyldisulphide, sodium perchlorate, triethylamine, and triphenylphosphine in a multistep reaction . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production and higher yields.
Analyse Des Réactions Chimiques
6-amino-7H-purin-2-ol hemisulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include caesium carbonate, 2,2’-dipyridyldisulphide, sodium perchlorate, triethylamine, and triphenylphosphine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different purine derivatives, while substitution reactions can introduce various functional groups onto the purine ring.
Applications De Recherche Scientifique
6-amino-7H-purin-2-ol hemisulfate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential role in nucleic acid metabolism and as a precursor for nucleotide synthesis . In medicine, it is investigated for its potential therapeutic applications, including antiviral and anticancer properties . Additionally, it has industrial applications in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of 6-amino-7H-purin-2-ol hemisulfate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in nucleotide metabolism, leading to the formation of nucleotides and nucleic acids . This compound may also inhibit certain enzymes, thereby affecting cellular processes such as DNA replication and repair . The specific molecular targets and pathways involved depend on the context of its use and the specific biological system being studied.
Comparaison Avec Des Composés Similaires
6-amino-7H-purin-2-ol hemisulfate is similar to other purine derivatives, such as adenine, guanine, and 2-amino-6-chloropurine . it is unique in its specific structure and the presence of the hemisulfate group, which can influence its chemical reactivity and biological activity . Compared to adenine and guanine, this compound may have different binding affinities for enzymes and other molecular targets, leading to distinct biological effects .
Similar Compounds::- Adenine
- Guanine
- 2-amino-6-chloropurine
Propriétés
Formule moléculaire |
C10H12N10O6S |
|---|---|
Poids moléculaire |
400.33 g/mol |
Nom IUPAC |
6-amino-1,7-dihydropurin-2-one;sulfuric acid |
InChI |
InChI=1S/2C5H5N5O.H2O4S/c2*6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h2*1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |
Clé InChI |
IUHQTNKEHHGQMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=NC(=O)NC(=C2N1)N.C1=NC2=NC(=O)NC(=C2N1)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
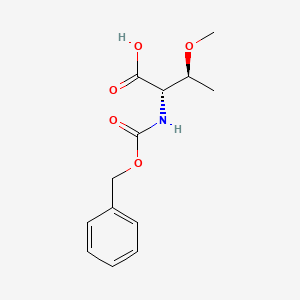
![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)

![(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
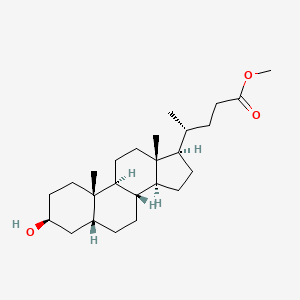

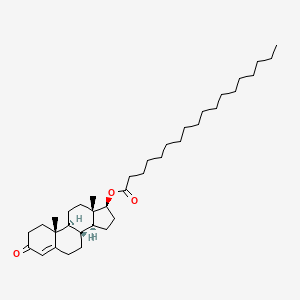
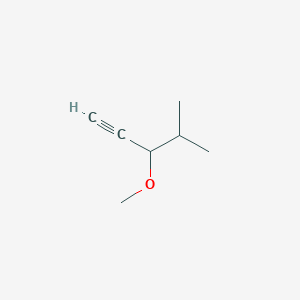
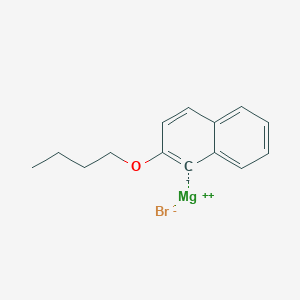

![{4,4',4'',4'''-(5,10,15,20-Porphyrintetrayl-kappa2N21,N23)tetrakis[1-methylpyridiniumato(2-)]}zinc(4+) tetrachloride](/img/structure/B13413920.png)
